molecular formula C16H19BrO3 B15162506 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one CAS No. 158717-85-2

7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one

Cat. No.: B15162506
CAS No.: 158717-85-2
M. Wt: 339.22 g/mol
InChI Key: ZHGRCMFDVGOJCS-UHFFFAOYSA-N
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Description

7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromohexyloxy group attached to the chromenone core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromohexyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chromenone core can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.

    Oxidation: Formation of chromenone quinones.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one: can be compared with other chromenone derivatives such as:

Properties

CAS No.

158717-85-2

Molecular Formula

C16H19BrO3

Molecular Weight

339.22 g/mol

IUPAC Name

7-(6-bromohexoxy)-4-methylchromen-2-one

InChI

InChI=1S/C16H19BrO3/c1-12-10-16(18)20-15-11-13(6-7-14(12)15)19-9-5-3-2-4-8-17/h6-7,10-11H,2-5,8-9H2,1H3

InChI Key

ZHGRCMFDVGOJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCBr

Origin of Product

United States

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